N-(2,6-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
Description
This compound is characterized by its unique chemical structure, which includes multiple functional groups such as fluorophenyl, methoxy, methylphenyl, sulfonyl, and phenylethyl groups
Properties
Molecular Formula |
C24H24F2N2O4S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
InChI |
InChI=1S/C24H24F2N2O4S/c1-17-11-12-21(32-2)22(15-17)33(30,31)28(14-13-18-7-4-3-5-8-18)16-23(29)27-24-19(25)9-6-10-20(24)26/h3-12,15H,13-14,16H2,1-2H3,(H,27,29) |
InChI Key |
XSOFCHMSXHPPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=C(C=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Glycinamide Backbone: The glycinamide backbone is synthesized through the reaction of glycine with appropriate reagents to introduce the desired functional groups.
Introduction of the Fluorophenyl Group: The 2,6-difluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable fluorinated reagent.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride derivative.
Final Coupling: The final step involves coupling the intermediate compounds to form the target compound under specific reaction conditions, such as the use of catalysts and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution Reagents: Reagents like halides and sulfonates are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N-(2,6-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-difluorophenyl)-N~2~-[(2-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
- N-(2,6-difluorophenyl)-N~2~-[(2-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
Uniqueness
N-(2,6-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This unique structure may confer specific properties that differentiate it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
